molecular formula C8H6BrNO2S B13107514 methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B13107514
M. Wt: 260.11 g/mol
InChI Key: KTXFTHROEROVGD-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole core with a bromine substituent at the 6-position and a methyl ester group at the 5-position. This structure is pivotal in medicinal and materials chemistry due to its reactivity and ability to serve as a precursor for complex heterocycles. Derivatives of thieno[3,2-b]pyrrole carboxylates are widely studied for their electronic properties and biological activities, such as antibacterial and antitumor effects .

Properties

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.11 g/mol

IUPAC Name

methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C8H6BrNO2S/c1-12-8(11)6-5(9)7-4(10-6)2-3-13-7/h2-3,10H,1H3

InChI Key

KTXFTHROEROVGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is primarily based on its ability to interact with specific molecular targets. The bromine atom and the thienopyrrole ring system play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The reactivity and applications of thieno[3,2-b]pyrrole derivatives are highly dependent on substituent positions and functional groups. Key analogues include:

Compound Name Substituents Key Properties/Applications References
Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate 6-Br, 5-COOCH₃ Precursor for antitumor agents, SAR studies
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate 2-Br, 5-COOCH₂CH₃ Lower reactivity in nucleophilic substitution
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate 2-CHO, furo core Aldehyde group enables condensation reactions
Ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate 6-CHO, 5-COOCH₂CH₃ Intermediate for push-pull conjugated systems
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 2-CH₃, 5-COOH Enhanced solubility for biological testing

Key Observations :

  • Bromine Position : Bromine at the 6-position (target compound) is more reactive in electrophilic substitutions and Suzuki couplings compared to 2-bromo derivatives due to electronic and steric factors .
  • Ester vs. Acid: Methyl/ethyl esters (e.g., target compound) are typically intermediates, while carboxylic acids (e.g., 2-methyl-4H-thieno...-5-carboxylic acid) are used directly in biological assays .
  • Core Heteroatom: Replacing the thieno ring with furo (oxygen instead of sulfur) reduces aromaticity and alters electronic properties, impacting applications in organic semiconductors .

Physicochemical Properties

Property This compound Ethyl 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Methyl 2-Formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Molecular Weight (g/mol) 260.11 274.15 207.19
Melting Point (°C) Not reported Not reported 284–286 (triazine derivatives)
Solubility Low in water; soluble in DMF, DMSO Similar to methyl ester Moderate in polar aprotic solvents
Reactivity High (Br at 6-position) Moderate (Br at 2-position) High (aldehyde group)

Biological Activity

Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H7BrN2O2S
  • Molecular Weight : 285.12 g/mol
  • CAS Number : 332099-14-6

The presence of the bromine atom in the structure is believed to enhance its reactivity and biological activity by influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom and the carboxylate group can participate in various biochemical pathways, potentially influencing cellular processes such as apoptosis and cell cycle regulation.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds have shown activity against kinases such as VEGFR-2 and AKT, which are critical in cancer cell proliferation and survival .
  • Induction of Apoptosis : Compounds in this class have been reported to induce apoptosis in cancer cells by activating caspase pathways .
  • Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at specific phases, particularly the S phase, which is crucial for cellular replication .

Anticancer Activity

A study evaluating the anticancer properties of thieno[3,2-b]pyrrole derivatives found that this compound exhibited promising antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different derivatives:

Compound NameCell LineIC50 (μM)Mechanism
This compoundHepG23.105Induces apoptosis
PC-32.15Inhibits VEGFR-2
MCF74.60Inhibits AKT

These findings suggest that this compound could serve as a lead compound for further development into anticancer agents.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that compounds similar to this compound effectively inhibited the growth of liver (HepG2) and prostate (PC-3) cancer cells. The most active derivatives showed selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Evaluation : Further mechanistic studies revealed that these compounds could inhibit key signaling pathways involved in tumor growth. For instance, methyl 6-bromo derivatives were shown to inhibit both VEGFR-2 and AKT pathways at low micromolar concentrations, leading to significant reductions in cell viability and proliferation rates in treated cancer cells .

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